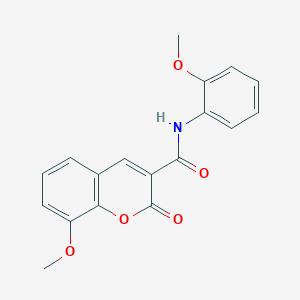
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as AG-014699, is a small molecule inhibitor that has shown promising results in cancer treatment. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which target cancer cells with defects in DNA repair pathways.
Wirkmechanismus
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP is inhibited, DNA damage accumulates, leading to the formation of double-strand DNA breaks. Cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibition. 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell death in cancer cells with BRCA mutations, while sparing normal cells.
Biochemical and Physiological Effects:
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth in animal models. In addition, 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. However, 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can also cause off-target effects, such as bone marrow suppression and gastrointestinal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a valuable tool compound for investigating the role of PARP inhibitors in cancer biology and DNA repair pathways. Its high potency and selectivity make it a useful probe for studying PARP enzymes. However, its off-target effects and limited solubility can pose challenges in experimental design and interpretation.
Zukünftige Richtungen
In this field include the optimization of PARP inhibitors for specific cancer types and patient populations, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, the role of PARP inhibitors in DNA repair pathways and cancer biology continues to be an active area of research.
Synthesemethoden
The synthesis of 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the condensation of 2-methoxyphenylamine with 4-hydroxy-2H-chromen-2-one, followed by the reaction with ethyl chloroformate to form the corresponding carboxylic acid. The carboxylic acid is then coupled with 2-amino-5-methoxybenzoic acid to obtain 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The purity of the final product is ensured by recrystallization and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has shown promising results as a single agent or in combination with other chemotherapeutic agents. In addition, 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been used as a tool compound to investigate the role of PARP inhibitors in DNA repair pathways and cancer biology.
Eigenschaften
IUPAC Name |
8-methoxy-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-8-4-3-7-13(14)19-17(20)12-10-11-6-5-9-15(23-2)16(11)24-18(12)21/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCAIIUXTOLIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

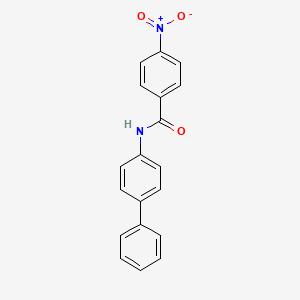
![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)

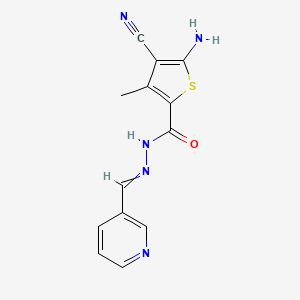
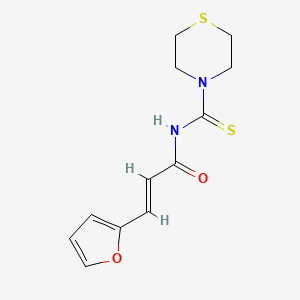

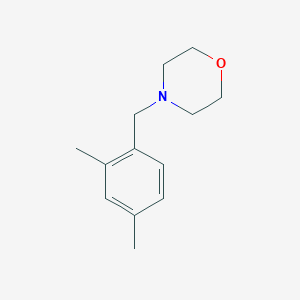
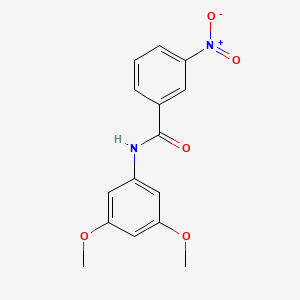
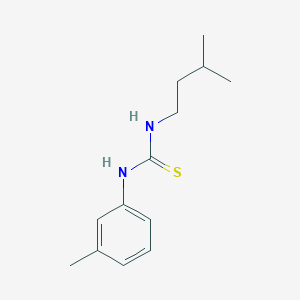

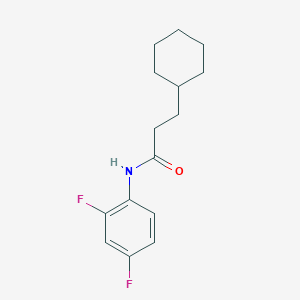


![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)